2-[1-(1,5-Dimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]-4-methyl-1,3-thiazole
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Overview
Description
2-[1-(1,5-Dimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]-4-methyl-1,3-thiazole is a complex heterocyclic compound that features a combination of pyrazole, piperidine, and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,5-Dimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]-4-methyl-1,3-thiazole typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Sulfonylation: The pyrazole ring is then sulfonylated using sulfonyl chlorides under basic conditions.
Piperidine ring formation: The sulfonylated pyrazole is reacted with piperidine derivatives to form the piperidinyl-sulfonyl intermediate.
Thiazole ring formation: Finally, the thiazole ring is introduced through cyclization reactions involving thioamides and α-haloketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1,5-Dimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]-4-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methyl groups on the pyrazole and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines and thiols can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[1-(1,5-Dimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]-4-methyl-1,3-thiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of 2-[1-(1,5-Dimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]-4-methyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, while the heterocyclic rings can enhance binding affinity through π-π stacking and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(1,5-Dimethylpyrazol-4-yl)sulfonylpiperidin-2-yl]-5-(oxan-4-yl)-1,3,4-oxadiazole
- 4-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid
Uniqueness
2-[1-(1,5-Dimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]-4-methyl-1,3-thiazole is unique due to the combination of its three heterocyclic rings, which provide a distinct set of chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
2-[1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S2/c1-10-9-21-14(16-10)12-5-4-6-18(8-12)22(19,20)13-7-15-17(3)11(13)2/h7,9,12H,4-6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMAXUKGESXABB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2CCCN(C2)S(=O)(=O)C3=C(N(N=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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